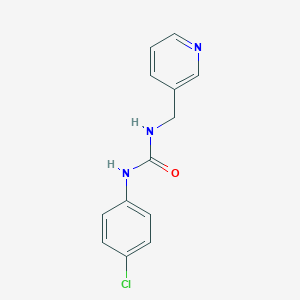

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

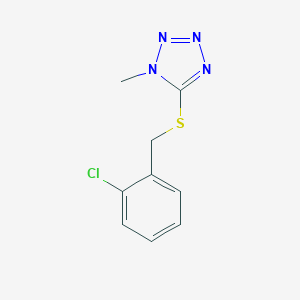

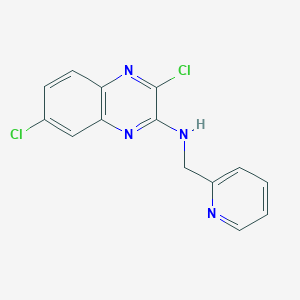

“1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea” is a chemical compound with the molecular formula C12H10ClN3O . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea” can be analyzed using computational techniques . The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .Scientific Research Applications

Medicinal Chemistry Applications

Ureas, including derivatives like 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, play a significant role in drug design due to their unique hydrogen-binding capabilities. These properties make them essential in the development of small molecules with a broad range of bioactivities. Urea derivatives have been successfully used as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. The incorporation of urea in drug molecules has been actively researched for improving selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds (Jagtap et al., 2017).

Agricultural and Environmental Applications

In agriculture, urea is extensively used as a nitrogen fertilizer. However, its application comes with challenges such as NH3 volatilization, NO2- accumulation, and phytotoxicity. Recent research has focused on mitigating these issues by using urease inhibitors, enhancing the efficiency of urea fertilization and minimizing environmental impacts. This research is crucial for developing strategies to improve the use of urea in crop production, ensuring better yield and reduced environmental harm (Bremner, 1995).

Urea in Energy and Environmental Science

Urea has been explored as a hydrogen carrier for fuel cells, offering a safe, sustainable, and long-term energy supply. Its attributes, such as being cheap, widely available, non-toxic, stable, and easy to transport and store, make urea a promising candidate for hydrogen storage and transportation. This application of urea could significantly contribute to the development of clean energy technologies (Rollinson et al., 2011).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYMHQPNOSTLFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49824000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |

CAS RN |

53101-97-6 |

Source

|

| Record name | 1-(4-CHLOROPHENYL)-3-(3-PYRIDYLMETHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-methyl-10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B500854.png)

![3-Ethylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B500856.png)

![5-nitro-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]pyridine](/img/structure/B500859.png)

![2,3-bis[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoxaline](/img/structure/B500864.png)

![2,3-Bis[(2-pyridinylsulfanyl)methyl]quinoxaline](/img/structure/B500865.png)

![4-Amino-1-({3-[(4-amino-1-pyridiniumyl)methyl]-2-quinoxalinyl}methyl)pyridinium](/img/structure/B500871.png)